1-(6-Methoxypyridin-2-YL)ethanamine
Overview
Description
1-(6-Methoxypyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
1-(6-Methoxypyridin-2-YL)ethanamine has been studied for its role in catalysis. It has been used in the synthesis of (imino)pyridine palladium(II) complexes, which show promise as selective catalysts for ethylene dimerization. These complexes demonstrate high catalytic activities in such processes (Nyamato, Ojwach, & Akerman, 2015). Additionally, palladium(II) complexes containing (pyridyl)imine ligands, including this compound, have been effective in the methoxycarbonylation of olefins, leading to the production of linear and branched esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Structural and Binding Studies
The compound has also been involved in structural studies. For instance, its derivatives have been analyzed for their protonation sites and hydrogen bonding patterns, particularly in mono-hydrobromide salts of various N,4-diheteroaryl 2-aminothiazoles (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been investigated. For example, a derivative, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, was identified as a potent antagonist of the alpha(v)beta(3) receptor and has been evaluated for its potential in treating conditions like osteoporosis (Hutchinson et al., 2003).
Antimicrobial and Antidiabetic Studies
This compound has been part of antimicrobial and antidiabetic research, particularly in green synthesized Schiff bases. These studies involve exploring its role as a Covid-19 inhibitor and its effects on bacterial growth and α-amylase inhibition (S. G, D. K, S. P, & B. N, 2023).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can establish hydrophobic interactions with certain proteins . This interaction could potentially influence the function of these proteins, leading to changes in cellular processes.
Biochemical Pathways
It’s suggested that the compound may have a role in the progression of brain diseases, potentially influencing neuroinflammatory processes .
Result of Action
It’s suggested that the compound may have anti-neuroinflammatory properties .
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOEOWCGIQVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274855 | |
Record name | 6-Methoxy-α-methyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-26-2 | |
Record name | 6-Methoxy-α-methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-α-methyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.